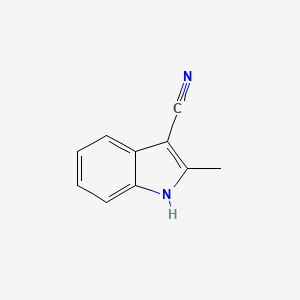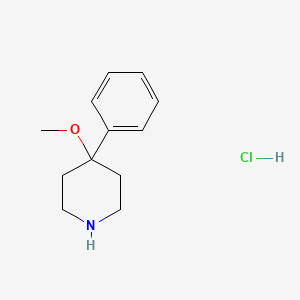
2-methyl-1H-indole-3-carbonitrile
Übersicht
Beschreibung
“2-methyl-1H-indole-3-carbonitrile” is a chemical compound with the molecular formula C10H8N2 . It has a molecular weight of 156.19 . The IUPAC name for this compound is 2-methyl-1H-indole-3-carbonitrile .
Synthesis Analysis
The synthesis of 2-methyl-1H-indole-3-carboxylate derivatives has been achieved from commercially available anilines properly functionalized by different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling . The conversion of a variety of enamines into the relevant indole was optimized by exposing the neat mixture of reactants to microwave irradiation, obtaining the desired products in excellent yields and high regioselectivity .
Molecular Structure Analysis
The molecular structure of 2-methyl-1H-indole-3-carbonitrile can be represented by the InChI code: 1S/C10H8N2/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-5,12H,1H3 .
Chemical Reactions Analysis
Indole derivatives, such as 2-methyl-1H-indole-3-carbonitrile, are known to participate in various chemical reactions. For instance, they have been used in multicomponent reactions (MCRs) to synthesize complex molecules . MCRs are generally high-yielding, operationally friendly, time- and cost-effective .
Physical And Chemical Properties Analysis
2-methyl-1H-indole-3-carbonitrile is a solid substance . It should be stored in a dry environment at a temperature between 2-8°C .
Wissenschaftliche Forschungsanwendungen
Biological Potential of Indole Derivatives
Indole derivatives, including 2-methyl-1H-indole-3-carbonitrile, possess various biological activities . They have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This wide range of biological activities has sparked interest among researchers to synthesize a variety of indole derivatives .
Role in Multicomponent Reactions
1H-Indole-3-carbonitrile and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They play a significant role in inherently sustainable multicomponent reactions . These reactions offer access to complex molecules and provide an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .
Synthesis Reagent for Preparation of Biologically Active Indoles
Indole-3-carbonitrile is used as a synthesis reagent for the preparation of biologically active indoles . These indoles have been found to inhibit glycogen synthase kinase 3β (GSK-3), which plays a crucial role in cellular processes such as glycogen metabolism .
Inhibitors of Inosine Monophosphate Dehydrogenase (IMPDH)
Indole-3-carbonitrile derivatives have been used in the synthesis of inosine monophosphate dehydrogenase (IMPDH) inhibitors . IMPDH plays a key role in the purine nucleotide biosynthetic pathway, and its inhibition can have therapeutic applications in conditions such as cancer and viral infections .
HIV-1 Integrase Inhibitors
Indole-3-carbonitrile derivatives have also been used in the synthesis of HIV-1 integrase inhibitors . HIV-1 integrase is an essential enzyme in the life cycle of the HIV-1 virus, and its inhibition can prevent the replication of the virus .
Potential DYRK1A Ligands
A series of indole-3-carbonitriles was designed and evaluated as potential DYRK1A ligands . DYRK1A is a protein kinase implicated in several diseases, including Alzheimer’s disease, Down syndrome, and cancer . The synthesized indole-3-carbonitriles showed submicromolar activity in cell culture assays .
Wirkmechanismus
Target of Action
It’s known that indole derivatives, which include 2-methyl-1h-indole-3-carbonitrile, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses . The interaction of these compounds with their targets often results in changes that contribute to their biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects can vary widely depending on the specific biological activity of the indole derivative.
Result of Action
Indole derivatives are known to have diverse biological activities, which suggest that they can have a variety of molecular and cellular effects .
Safety and Hazards
The safety information available indicates that 2-methyl-1H-indole-3-carbonitrile may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Zukünftige Richtungen
Indole derivatives, such as 2-methyl-1H-indole-3-carbonitrile, have diverse biological activities and hold immense potential for further exploration for newer therapeutic possibilities . The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds in an attempt to achieve promising new heterocycles with chemical and biomedical relevance .
Eigenschaften
IUPAC Name |
2-methyl-1H-indole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFATLKERBHVHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372917 | |
| Record name | 2-methyl-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1H-indole-3-carbonitrile | |
CAS RN |
51072-83-4 | |
| Record name | 2-methyl-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(2-Thienyl)-1,3-thiazol-4-YL]methanol](/img/structure/B1598025.png)












